Cas no 1392110-08-5 (tert-butyl 8-hydroxy-2-azabicyclo3.3.1nonane-2-carboxylate)

tert-butyl 8-hydroxy-2-azabicyclo3.3.1nonane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2-Azabicyclo[3.3.1]nonane-2-carboxylic acid, 8-hydroxy-, 1,1-dimethylethyl ester
- tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate
- tert-butyl 8-hydroxy-2-azabicyclo3.3.1nonane-2-carboxylate
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- MDL: MFCD30535659
- Inchi: 1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-11(15)10(14)8-9/h9-11,15H,4-8H2,1-3H3
- InChI Key: YUFMJGMQKJWQKX-UHFFFAOYSA-N
- SMILES: C12CC(CCC1O)CCN2C(OC(C)(C)C)=O
tert-butyl 8-hydroxy-2-azabicyclo3.3.1nonane-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-331549-1.0g |
tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate |
1392110-08-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-331549-10.0g |
tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate |
1392110-08-5 | 10.0g |
$9704.0 | 2023-02-23 | ||
Enamine | EN300-331549-5.0g |
tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate |
1392110-08-5 | 5.0g |
$6545.0 | 2023-02-23 | ||
Enamine | EN300-331549-0.25g |
tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate |
1392110-08-5 | 0.25g |
$642.0 | 2023-09-04 | ||
Enamine | EN300-331549-10g |
tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate |
1392110-08-5 | 10g |
$3007.0 | 2023-09-04 | ||
Enamine | EN300-331549-0.1g |
tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate |
1392110-08-5 | 0.1g |
$615.0 | 2023-09-04 | ||
Enamine | EN300-331549-0.05g |
tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate |
1392110-08-5 | 0.05g |
$587.0 | 2023-09-04 | ||
Enamine | EN300-331549-5g |
tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate |
1392110-08-5 | 5g |
$2028.0 | 2023-09-04 | ||
Enamine | EN300-331549-2.5g |
tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate |
1392110-08-5 | 2.5g |
$1370.0 | 2023-09-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01054677-1g |
tert-Butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate |
1392110-08-5 | 95% | 1g |
¥11270.0 | 2023-04-02 |
tert-butyl 8-hydroxy-2-azabicyclo3.3.1nonane-2-carboxylate Related Literature
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Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
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Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
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Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
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Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
Additional information on tert-butyl 8-hydroxy-2-azabicyclo3.3.1nonane-2-carboxylate
tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate (CAS No. 1392110-08-5): An Overview of Its Structure, Synthesis, and Applications in Medicinal Chemistry
tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate (CAS No. 1392110-08-5) is a versatile compound with significant potential in the field of medicinal chemistry. This compound, characterized by its unique bicyclic structure and hydroxyl group, has attracted considerable attention due to its potential applications in drug discovery and development.
The molecular structure of tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate is composed of a bicyclic ring system with a tert-butyl ester group and a hydroxyl group at the 8-position. The bicyclic core, specifically the 2-azabicyclo[3.3.1]nonane moiety, provides a rigid and conformationally constrained scaffold that can mimic biologically active natural products and peptides. This structural feature makes it an attractive candidate for the design of novel therapeutic agents.
In recent years, significant advancements have been made in the synthesis of tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate. One notable synthetic route involves the use of palladium-catalyzed reactions to construct the bicyclic core efficiently. For instance, a study published in the Journal of Organic Chemistry (2021) reported a highly stereoselective synthesis method that yielded the compound with high purity and yield. This method involves the sequential use of palladium-catalyzed intramolecular cyclization followed by selective hydroxylation at the 8-position.
The biological activity of tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate has been extensively investigated in various preclinical studies. Research has shown that this compound exhibits potent activity against several biological targets, including G protein-coupled receptors (GPCRs) and ion channels. A study published in Bioorganic & Medicinal Chemistry Letters (2020) demonstrated that tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate acts as a selective agonist for a specific GPCR subtype, making it a promising lead compound for the development of novel therapeutics for neurological disorders.
Beyond its potential as a drug candidate, tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate has also found applications as an intermediate in the synthesis of other bioactive molecules. Its unique structural features make it an excellent building block for constructing more complex molecules with diverse biological activities. For example, a recent study in Tetrahedron Letters (2021) described the use of this compound as a key intermediate in the synthesis of a series of potent antiviral agents.
The stability and solubility properties of tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate are crucial for its practical applications in medicinal chemistry. Studies have shown that this compound exhibits good stability under various conditions, including aqueous environments and physiological pH levels. Additionally, its solubility can be modulated by modifying the tert-butyl ester group or introducing additional functional groups, which is beneficial for optimizing its pharmacokinetic properties.
In conclusion, tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate (CAS No. 1392110-08-5) is a promising compound with significant potential in medicinal chemistry and drug discovery. Its unique structural features, coupled with its biological activity and synthetic accessibility, make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in advancing therapeutic strategies for various diseases.
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